molecular formula C3H9ClN2O2 B2550928 2-amino-N-hydroxy-N-methylacetamide hydrochloride CAS No. 3079-69-4

2-amino-N-hydroxy-N-methylacetamide hydrochloride

Cat. No.: B2550928
CAS No.: 3079-69-4
M. Wt: 140.57
InChI Key: CKHBWNKMNQKOAK-UHFFFAOYSA-N
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Description

2-amino-N-hydroxy-N-methylacetamide hydrochloride (CAS 3079-69-4) is an aminoacetamide derivative supplied for scientific research and development. With the molecular formula C3H8N2O2 and a molecular weight of 140.57, this compound is characterized by its hydrochloride salt form, which enhances stability . The structural features of this molecule, including an N-hydroxy and N-methyl backbone, position it as a compound of interest in the field of peptidomimetics and medicinal chemistry. Backbone N-substitution, such as N-methylation, is a well-established strategy in peptide engineering to confer increased conformational rigidity, membrane permeability, and protease resistance on peptide structures . While N-methylation has been extensively explored, the investigation of N-hydroxy substitution remains a more nascent area of research, offering a unique electronic and steric profile for modulating peptide conformation and hydrogen-bonding capacity . Researchers may utilize this compound as a building block for the synthesis of novel peptides or as a precursor for further chemical derivatization. As with all specialized reagents, proper handling procedures should be observed. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-hydroxy-N-methylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c1-5(7)3(6)2-4;/h7H,2,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHBWNKMNQKOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3079-69-4
Record name 2-amino-N-hydroxy-N-methylacetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-N-methylacetamide hydrochloride typically involves the reaction of methylamine with glyoxylic acid, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-amino-N-hydroxy-N-methylacetamide hydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hydroxy-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 2-amino-N-hydroxy-N-methylacetamide hydrochloride exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% in some cases .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, certain derivatives have been studied for their ability to inhibit BCL6, a transcriptional repressor involved in lymphomagenesis. The optimization of these inhibitors has been achieved by modifying the amide moiety to enhance binding affinity and selectivity .

Enzyme Inhibition Studies

Cholinesterase Inhibitors
2-Amino-N-hydroxy-N-methylacetamide hydrochloride and its derivatives have been explored as potential inhibitors of cholinesterases, which are critical enzymes in the nervous system. These compounds are being investigated for their ability to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for treating neurodegenerative diseases like Alzheimer's .

Synthesis and Characterization

The synthesis of 2-amino-N-hydroxy-N-methylacetamide hydrochloride typically involves multi-step organic reactions, often starting from readily available precursors. The following table summarizes some synthesis methods along with yields and conditions:

Synthesis Method Yield Reaction Conditions
Reaction with N-chloro succinimide52%DMF at 75°C for 1 hour
Hydrogenation reaction84%Under hydrogen atmosphere at room temperature
Hydrochloric acid treatment66%Ethyl acetate at ambient temperature

These methods illustrate the versatility in synthesizing the compound, allowing for modifications that can tailor its biological activity.

Case Study 1: Anticancer Efficacy

In a study published in the ACS Omega journal, a series of new compounds derived from 2-amino-N-hydroxy-N-methylacetamide hydrochloride were tested against various cancer cell lines. The results showed that specific modifications to the molecular structure significantly enhanced their anticancer activity, particularly against ovarian cancer cells .

Case Study 2: Cholinesterase Inhibition

A comprehensive study evaluated the inhibitory effects of several derivatives of 2-amino-N-hydroxy-N-methylacetamide hydrochloride on AChE and BChE. The findings suggested that some derivatives exhibited selectivity for BChE, highlighting their potential as therapeutic agents in managing Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxy-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between 2-amino-N-hydroxy-N-methylacetamide hydrochloride and structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
2-Amino-N-hydroxy-N-methylacetamide HCl C₄H₁₀ClN₂O₂ 153.45 N-hydroxy, N-methyl, α-amino Hypothesized: Drug synthesis -
2-Amino-N-ethyl-acetamide HCl C₄H₁₁ClN₂O 138.60 N-ethyl, α-amino Pharmaceutical intermediate
2-Amino-N,N-dimethyl-acetamide HCl C₄H₁₁ClN₂O 138.60 N,N-dimethyl, α-amino Chemical synthesis
2-Chloro-N-phenylacetamide C₈H₈ClNO 169.61 N-phenyl, α-chloro Precursor for heterocyclic compounds
2-Amino-N-cyclohexyl-N-ethylacetamide HCl C₁₁H₂₃ClN₂O 234.77 N-cyclohexyl, N-ethyl, α-amino Bioactive compound design
2-(Aminooxy)-N-(4-chlorobenzyl)acetamide HCl C₉H₁₂Cl₂N₂O₂ 263.11 N-(4-chlorobenzyl), α-aminooxy Pesticide/dye synthesis
Amino Group (-NH₂) :
  • Present in all listed compounds, enabling hydrogen bonding and participation in condensation reactions.
N-Substituents :
  • N-hydroxy and N-methyl (target compound) : Polar hydroxy group enhances solubility, while methyl reduces steric hindrance compared to bulkier substituents (e.g., cyclohexyl in ).
  • N,N-dimethyl () : Symmetric substitution may stabilize amide bonds but reduce hydrogen-bonding capacity .
  • N-aryl () : Aromatic rings (e.g., phenyl) enable π-π stacking in crystal structures, as seen in 2-chloro-N-phenylacetamide’s solid-state geometry .
Halogen Substituents :
  • Chlorine in 2-chloro-N-phenylacetamide increases electrophilicity, facilitating nucleophilic attacks in heterocycle synthesis (e.g., aziridines, lactams) .

Research Findings on Analogous Compounds

Pharmaceutical Intermediates :
  • 2-Amino-N-ethyl-acetamide HCl is used in peptide modification and as a biomarker precursor due to its reactive amino group .
Solid-State Chemistry :
  • 2-Chloro-N-phenylacetamide forms infinite chains via N–H⋯O hydrogen bonds, a feature critical for crystal engineering .

Biological Activity

2-amino-N-hydroxy-N-methylacetamide hydrochloride, also known as a derivative of N-methylacetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₄H₁₀ClN₃O₂
  • Molecular Weight: 151.59 g/mol
  • CAS Number: 3079-69-4

The biological activity of 2-amino-N-hydroxy-N-methylacetamide hydrochloride is primarily attributed to its ability to interact with various biological targets. These interactions may influence enzyme activity, receptor binding, and cellular signaling pathways.

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Interaction: Its structural characteristics allow it to bind to certain receptors, potentially modulating physiological responses.

Biological Activity

Recent studies have highlighted the following biological activities associated with 2-amino-N-hydroxy-N-methylacetamide hydrochloride:

  • Antitumor Activity: Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated an IC50 value of approximately 34 µg/mL against human cancer cells, demonstrating significant potency in inhibiting cell proliferation .
  • Antiviral Properties: The compound has been observed to enhance the antiviral response by activating pathways that degrade viral RNA, thus inhibiting viral replication .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 34 µg/mL against cancer cells
AntiviralEnhances RNA degradation
Enzyme InhibitionPotential inhibition of key enzymes

Case Study: Antitumor Activity

In a study investigating the antitumor properties of 2-amino-N-hydroxy-N-methylacetamide hydrochloride, researchers treated various cancer cell lines with the compound. The results indicated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Antiviral Mechanism

Another research effort focused on the antiviral effects of the compound. It was found that treatment with 2-amino-N-hydroxy-N-methylacetamide hydrochloride led to an increase in 2',5'-oligoadenylate levels, which are crucial for activating RNase L, an enzyme that degrades viral RNA. This activity suggests a promising avenue for developing antiviral therapies targeting RNA viruses .

Q & A

Basic: What are the standard synthetic routes for 2-amino-N-hydroxy-N-methylacetamide hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves condensation reactions between primary amines and chloroacetamide derivatives under controlled pH and temperature. For example, analogous compounds like N-(2-Aminoethyl)-2-chloroacetamide hydrochloride are synthesized via reaction of 2-chloroacetyl chloride with ethylenediamine in the presence of a base (e.g., triethylamine) . Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify amine, hydroxy, and methyl group positions (e.g., δ 2.8–3.2 ppm for methylamino protons) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity and detect impurities .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 167.1 for related compounds) .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:
Stability studies should be conducted using accelerated degradation protocols:

  • pH-Dependent Hydrolysis : At pH < 3 or > 9, the compound may undergo hydrolysis of the amide bond. Monitor via HPLC over 24–72 hours .
  • Thermal Stability : Store lyophilized samples at –20°C; aqueous solutions degrade rapidly above 40°C. Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Methodological Answer:
Contradictions may arise from assay variability or impurity interference. Strategies include:

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
  • Control Experiments : Use knockout cell lines or enzyme mutants to confirm target specificity.
  • Analytical Validation : Ensure compound purity via LC-MS before biological testing .

Advanced: What strategies mitigate side reactions (e.g., oxidation or dimerization) during synthesis?

Methodological Answer:

  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during synthesis .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative byproducts.
  • Additives : Use radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed dimerization .

Advanced: How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (KD_D, kon_{on}/koff_{off}) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes and validate with mutagenesis studies .

Basic: What are the solubility profiles of this compound in common solvents, and how does this impact experimental design?

Methodological Answer:
The hydrochloride salt enhances water solubility (>50 mg/mL), while organic solvents like DMSO or ethanol are suitable for stock solutions. Critical considerations:

  • Buffer Compatibility : Avoid phosphate buffers if precipitation occurs; use Tris-HCl (pH 7.4) instead.
  • Solvent Stability : Pre-test solubility in assay buffers to avoid aggregation .

Advanced: How to address discrepancies in spectroscopic data (e.g., NMR shifts) across different studies?

Methodological Answer:

  • Internal Standards : Use tetramethylsilane (TMS) or DSS for NMR calibration to ensure consistency.
  • pH Adjustment : Minor shifts in 1^1H NMR (e.g., amine protons) may arise from protonation states; record spectra at controlled pH .
  • Collaborative Validation : Cross-check data with independent labs using identical instrumentation settings .

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